molecular formula C21H22N2O3 B5206682 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE

Cat. No.: B5206682
M. Wt: 350.4 g/mol
InChI Key: RJUJQPCEMUDLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE is a complex organic compound that features a benzamide core linked to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of hydroximinoyl chlorides with terminal alkynes under mild conditions . Another approach includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(3,4-DIMETHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoxazole ring.

    Reduction: Typically used to reduce nitro groups to amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Reagents such as potassium carbonate (K₂CO₃), toluenesulfonyl chloride, and 18-crown-6 are frequently used in these reactions . Reaction conditions often involve moderate temperatures and specific catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3,4-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-5-8-18(11-14(13)2)22-21(24)17-6-9-19(10-7-17)25-12-20-15(3)23-26-16(20)4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJQPCEMUDLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198508
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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